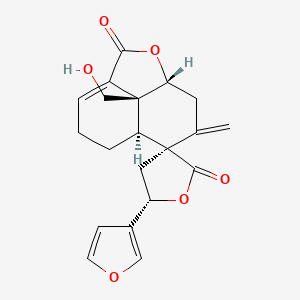

Plaunol B

Description

Plaunol B is a furanoditerpene compound isolated from the medicinal plant Croton sublyracus (syn. Croton stellatopilosus), traditionally used in Thailand for treating gastric disorders . Chemically, it has the molecular formula C₂₀H₂₀O₆, a molecular weight of 356.37 g/mol, and a melting point of 184°C . Its anti-ulcer activity has been extensively documented, particularly in models like the anti-Shay rat gastric ulcer assay, where it reduces gastric acid secretion and promotes mucosal healing .

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

(1R,5'S,8S,9S,12R)-5'-(furan-3-yl)-12-(hydroxymethyl)-10-methylidenespiro[2-oxatricyclo[6.3.1.04,12]dodec-4-ene-9,3'-oxolane]-2',3-dione |

InChI |

InChI=1S/C20H20O6/c1-11-7-16-20(10-21)13(17(22)26-16)3-2-4-15(20)19(11)8-14(25-18(19)23)12-5-6-24-9-12/h3,5-6,9,14-16,21H,1-2,4,7-8,10H2/t14-,15+,16+,19+,20-/m0/s1 |

InChI Key |

GQRWYOWPTLFVDK-AFJOWOCMSA-N |

SMILES |

C=C1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO |

Isomeric SMILES |

C=C1C[C@@H]2[C@@]3([C@@H]([C@@]14C[C@H](OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO |

Canonical SMILES |

C=C1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Plaunol Derivatives

Key Observations :

- Plaunol C has an additional hydroxyl group compared to this compound, increasing its polarity and melting point .

- Plaunol E features a larger acetylated side chain, enhancing its lipophilicity and enabling unique anti-inflammatory and pro-apoptotic effects .

- Plaunotol, the parent alcohol, lacks the furan ring but is clinically used as an anti-ulcer drug (Kelnac®) due to its mucosal protective effects .

Pharmacological Activity Comparison

Key Findings :

Anti-Ulcer Efficacy: this compound and C exhibit stronger anti-ulcer activity than Plaunol E, which is more effective in anti-inflammatory and anti-cancer assays .

Mechanistic Divergence: Plaunol E’s acetyl group enables interaction with inflammatory pathways (e.g., TNF-α mRNA suppression), while this compound’s furan ring may enhance gastric acid suppression .

Plaunotol’s Clinical Relevance: As a marketed drug, plaunotol’s safety profile is well-established, whereas this compound remains in preclinical studies .

Comparison with Functionally Similar Compounds

This compound’s anti-ulcer activity aligns with other natural products like liquiritin (from licorice) and sulforaphane (from broccoli). However, its mechanism differs:

- Liquiritin: Acts via antioxidant pathways, unlike this compound’s acid suppression .

- Sulforaphane: Induces cytoprotective enzymes (e.g., Nrf2), while this compound directly modulates gastric secretion .

Q & A

Q. What methodologies are recommended for synthesizing Plaunol B with high reproducibility and purity?

Answer: Synthesis of this compound typically involves multi-step organic reactions, such as cyclization or oxidation-reduction processes. Key steps include:

- Purification : Use HPLC or column chromatography to isolate this compound from byproducts, ensuring ≥95% purity .

- Characterization : Validate structural integrity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published libraries to confirm identity .

- Example table: Comparative yields under varying catalysts (e.g., Pd/C vs. PtO₂) and temperatures (e.g., 25°C vs. 60°C) should be documented to optimize protocols .

Q. What analytical techniques are critical for validating this compound’s structural and functional properties?

Answer: Prioritize:

- Spectroscopic Analysis : NMR for stereochemical confirmation; FT-IR for functional group identification.

- Chromatography : UPLC-MS for purity assessment and degradation profiling .

- Biological Assays : Dose-response curves in in vitro models (e.g., enzyme inhibition assays) to establish bioactivity thresholds .

Q. How can researchers ensure ethical compliance when studying this compound’s pharmacological effects?

Answer: Adhere to institutional review board (IRB) guidelines for:

- Data Integrity : Secure storage of raw spectra and assay results in encrypted databases with audit trails .

- Animal/Human Studies : Obtain informed consent for clinical trials; follow ARRIVE guidelines for preclinical models to minimize bias .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

Answer: Conduct systematic reviews using PRISMA frameworks to identify confounding variables (e.g., cell line specificity, solvent differences).

Q. How can multi-omics approaches enhance understanding of this compound’s systemic effects?

Answer: Integrate transcriptomic, proteomic, and metabolomic datasets:

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

Answer: Employ:

Q. How should researchers design studies to evaluate this compound’s synergy with existing therapeutics?

Answer: Apply the Chou-Talalay method for combination index (CI) calculations:

Q. What criteria validate this compound’s stability under varying storage conditions?

Answer: Perform accelerated stability studies:

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

Answer: Use in silico tools:

Q. What frameworks guide the translation of this compound research into preclinical trials?

Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.